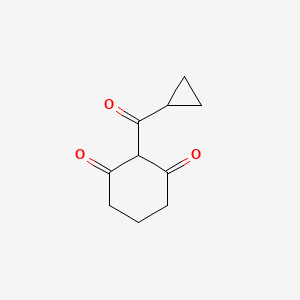

1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)-

Beschreibung

2-Cyclopropanecarbonyl-cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and applications, particularly in the field of herbicides. The structure of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a cyclopropanecarbonyl group attached to the cyclohexane ring.

Eigenschaften

CAS-Nummer |

288258-62-8 |

|---|---|

Molekularformel |

C10H12O3 |

Molekulargewicht |

180.20 g/mol |

IUPAC-Name |

2-(cyclopropanecarbonyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C10H12O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h6,9H,1-5H2 |

InChI-Schlüssel |

DYVQTUZCXQZYGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Cyclopropancarbonyl-cyclohexan-1,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppen in Hydroxylgruppen umwandeln, was zur Bildung von Diolen führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Alkohole oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Diolen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropanecarbonyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Cyclopropancarbonyl-cyclohexan-1,3-dion beinhaltet die Hemmung spezifischer Enzyme. Ein wichtiges Ziel ist das Enzym p-Hydroxyphenylpyruvatdioxygenase (HPPD), das eine entscheidende Rolle bei der Biosynthese von Plastochinon und Tocopherolen in Pflanzen spielt. Durch die Hemmung von HPPD stört die Verbindung die Produktion essentieller Moleküle, was zum Absterben der Pflanze führt.

Wirkmechanismus

The mechanism of action of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes. One key target is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of plastoquinone and tocopherols in plants. By inhibiting HPPD, the compound disrupts the production of essential molecules, leading to the death of the plant .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulcotrion: 2-[2-Chlor-4-(methylsulfonyl)benzoyl]-1,3-cyclohexandion

Mesotrione: 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexandion

Tembotrione: 2-{2-Chlor-4-Mesyl-3-[(2,2,2-Trifluorethoxy)methyl]benzoyl}cyclohexan-1,3-dion

Einzigartigkeit

2-Cyclopropancarbonyl-cyclohexan-1,3-dion ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. dem Vorhandensein einer Cyclopropancarbonylgruppe. Dieser strukturelle Unterschied kann seine chemische Reaktivität und biologische Aktivität beeinflussen, was es von anderen ähnlichen Verbindungen unterscheidet .

Biologische Aktivität

1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H14O2

- Molecular Weight : 170.22 g/mol

- IUPAC Name : 2-(Cyclopropylcarbonyl)-1,3-cyclohexanedione

The biological activity of 1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- is primarily attributed to its ability to interact with various biochemical pathways. It has shown potential in:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

A study conducted on the compound's effect on cancer cell lines indicated that it exhibits cytotoxic effects against several types of cancer cells. The results are summarized in Table 1 below.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20 | Inhibition of proliferation |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated a decrease in pro-inflammatory cytokines when treated with varying concentrations of the compound.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 120 | 60 |

| IL-1β | 100 | 50 |

Case Studies

Case Study 1: In Vivo Efficacy

In a mouse model of induced inflammation, administration of 1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)- resulted in significant reduction in swelling and pain compared to control groups. The study noted a marked decrease in inflammatory markers in serum samples.

Case Study 2: Synergistic Effects

A combination study with conventional chemotherapeutics revealed that this compound enhances the efficacy of certain drugs while reducing their side effects. This suggests potential for use as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.